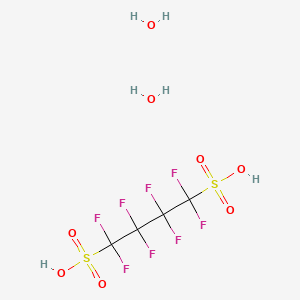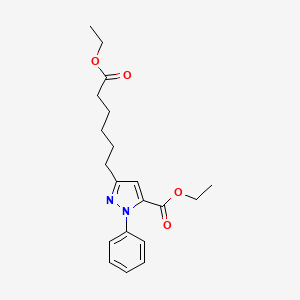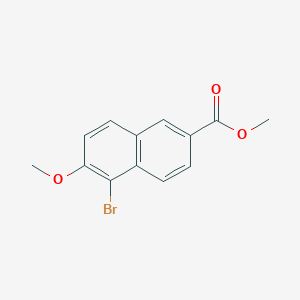
Octafluorobutane-1,4-disulfonic acid--water (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octafluorobutane-1,4-disulfonic acid–water (1/2) is a chemical compound that consists of octafluorobutane-1,4-disulfonic acid and water in a 1:2 ratio.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octafluorobutane-1,4-disulfonic acid–water (1/2) typically involves the reaction of octafluorobutane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of octafluorobutane-1,4-disulfonic acid–water (1/2) involves large-scale reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Octafluorobutane-1,4-disulfonic acid–water (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in the reactions of octafluorobutane-1,4-disulfonic acid–water (1/2) include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of octafluorobutane-1,4-disulfonic acid–water (1/2) depend on the type of reaction and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce sulfonic acid salts .
Scientific Research Applications
Octafluorobutane-1,4-disulfonic acid–water (1/2) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is utilized in biochemical assays and as a labeling agent for biomolecules.
Mechanism of Action
The mechanism of action of octafluorobutane-1,4-disulfonic acid–water (1/2) involves its interaction with molecular targets and pathways in the system it is applied to. The sulfonic acid groups in the compound can form strong interactions with various biomolecules, leading to changes in their structure and function. These interactions are crucial for its applications in drug delivery and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to octafluorobutane-1,4-disulfonic acid–water (1/2) include:
1,1,1,2,2,3,3,4-Octafluorobutane: A fluorinated hydrocarbon with similar structural features but lacking sulfonic acid groups.
Perfluorobutane sulfonic acid: A perfluorinated compound with sulfonic acid groups, used in various industrial applications.
Uniqueness
Octafluorobutane-1,4-disulfonic acid–water (1/2) is unique due to its combination of fluorinated carbon backbone and sulfonic acid groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Properties
CAS No. |
144797-51-3 |
|---|---|
Molecular Formula |
C4H6F8O8S2 |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutane-1,4-disulfonic acid;dihydrate |
InChI |
InChI=1S/C4H2F8O6S2.2H2O/c5-1(6,3(9,10)19(13,14)15)2(7,8)4(11,12)20(16,17)18;;/h(H,13,14,15)(H,16,17,18);2*1H2 |
InChI Key |
UGHUCPIIQDDWLG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)S(=O)(=O)O)(F)F.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-[5-(3-Phenylpropyl)thiophen-3-yl]heptanoic acid](/img/structure/B12548217.png)

![Lithium tris[(dimethylamino)(dimethyl)silyl]methanide](/img/structure/B12548224.png)





pentasilolane](/img/structure/B12548270.png)

![Phosphonic acid, [3-(2-amino-3,4-dioxo-1-cyclobuten-1-yl)propyl]-](/img/structure/B12548277.png)


